MFCD11877727
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Overview
Description
4-(2,3-Dichlorophenyl)-2-formylphenol . It has the molecular formula C13H8Cl2O2 and a molecular weight of 267.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a formyl group attached to another phenyl ring, making it a dichlorinated aromatic aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dichlorophenol.
Formylation Reaction: The formylation of 2,3-dichlorophenol is carried out using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(2,3-Dichlorophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2,3-dichlorophenol and formylating agents are handled in bulk.
Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dichlorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-(2,3-Dichlorophenyl)-2-carboxyphenol.
Reduction: 4-(2,3-Dichlorophenyl)-2-hydroxyphenol.
Substitution: 4-(2,3-Dichlorophenyl)-2-aminophenol or 4-(2,3-Dichlorophenyl)-2-thiolphenol.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific enzymes, leading to changes in metabolic pathways or cellular processes.
Effects: The compound’s effects depend on its ability to bind to its targets and modulate their activity, resulting in therapeutic or toxicological outcomes.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenyl)-2-formylphenol
- 4-(2,5-Dichlorophenyl)-2-formylphenol
- 4-(2,6-Dichlorophenyl)-2-formylphenol
Comparison:
- Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 4-(2,3-Dichlorophenyl)-2-formylphenol is unique due to its specific substitution pattern, which influences its physicochemical properties and potential applications.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRUBQZCTVEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685275 |
Source
|
Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-06-6 |
Source
|
Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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